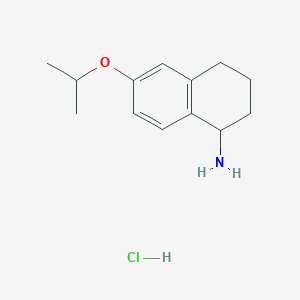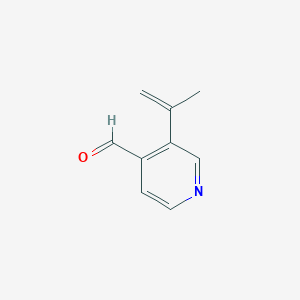
4,8-dibromo-1,6-Naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dibromo-1,6-Naphthyridine is a brominated derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of phosphorus tribromide (PBr₃) as a brominating agent. The reaction is carried out by refluxing 1,6-naphthyridine with phosphorus tribromide, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with boronic acids to form substituted naphthyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically uses palladium acetate as a catalyst and boronic acids as coupling partners.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,8-Dibromo-1,6-naphthyridine has several applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductor materials with applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Derivatives of 1,6-naphthyridine, including this compound, have shown potential as anticancer, anti-HIV, and antimicrobial agents.
Photophysical Applications: The compound’s unique optical properties make it suitable for use in photophysical studies and materials science.
Mechanism of Action
The mechanism of action of 4,8-dibromo-1,6-naphthyridine and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit c-Met kinase, a target in cancer therapy . The compound’s bromine atoms can also facilitate interactions with biological molecules, enhancing its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different substitution patterns and reactivity.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness
4,8-Dibromo-1,6-naphthyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in organic electronics, medicinal chemistry, and materials science.
Properties
CAS No. |
72754-02-0 |
|---|---|
Molecular Formula |
C8H4Br2N2 |
Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,8-dibromo-1,6-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H |
InChI Key |
DOHYGSCQVQSGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=CC2=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)

![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)



![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

